molecular formula C19H21NO2S B5866454 4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine

4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine

Cat. No. B5866454
M. Wt: 327.4 g/mol
InChI Key: GJEXRNZOQLQDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a sulfur-containing compound that has shown promising results in various scientific research applications.

Mechanism of Action

The exact mechanism of action of 4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the activation of NF-κB signaling pathway. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine in lab experiments is its broad spectrum of pharmacological activities. It can be used to study the mechanisms of inflammation, tumor growth, and neurodegenerative disorders. However, one of the limitations is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine. One of the potential applications is its use as a therapeutic agent for the treatment of inflammatory and neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. Additionally, it may be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine is a multi-step process that involves the reaction of 4-methylbenzyl chloride with 2-aminophenol to form 2-[(4-methylbenzyl)oxy]phenylamine. This intermediate is then reacted with carbon disulfide to form the corresponding dithiocarbamate, which is further reacted with morpholine to yield the final product.

Scientific Research Applications

4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

[2-[(4-methylphenyl)methoxy]phenyl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-15-6-8-16(9-7-15)14-22-18-5-3-2-4-17(18)19(23)20-10-12-21-13-11-20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEXRNZOQLQDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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